molecular formula C26H36N6O9S B1409345 Suc-Ala-Ala-Pro-Met-pNA CAS No. 72682-73-6

Suc-Ala-Ala-Pro-Met-pNA

Cat. No.: B1409345
CAS No.: 72682-73-6
M. Wt: 608.7 g/mol
InChI Key: UAHYXBAKUGCYIL-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Pro-Met-pNA, also known as N-Succinyl-Ala-Ala-Pro-Met-p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds. The compound releases p-nitroaniline, a yellow chromophore, upon enzymatic cleavage, allowing for colorimetric detection and quantification of enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Met-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for quality control.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Pro-Met-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the methionine and p-nitroaniline residues releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Enzymes: Proteases such as elastase, chymotrypsin, and subtilisin.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at pH 7.4.

    Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.

Scientific Research Applications

Suc-Ala-Ala-Pro-Met-pNA is widely used in various fields of scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study the kinetics and specificity of proteases.

    Biology: Employed in the investigation of protease activity in biological samples, including cell lysates and tissue extracts.

    Medicine: Utilized in diagnostic assays to measure protease levels in clinical samples, aiding in the diagnosis of diseases such as pancreatitis and certain cancers.

    Industry: Applied in the quality control of enzyme preparations and in the development of protease inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of Suc-Ala-Ala-Pro-Met-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and the release of p-nitroaniline. The molecular targets are the peptide bonds within the substrate, and the pathway involves the formation of a tetrahedral intermediate during the hydrolysis reaction.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for elastase assays, differing by the presence of phenylalanine instead of methionine.

    Suc-Ala-Pro-pNA: A substrate for prolyl endopeptidase, lacking the additional alanine and methionine residues.

Uniqueness

Suc-Ala-Ala-Pro-Met-pNA is unique due to its specific sequence, which provides distinct substrate specificity for certain proteases. The presence of methionine allows for the study of proteases that preferentially cleave at methionine residues, making it valuable for targeted enzymatic assays.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYXBAKUGCYIL-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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